Einecs 299-597-0
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Overview
Description
Einecs 299-597-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Chemical Reactions Analysis
Einecs 299-597-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which may have different chemical and physical properties .
Scientific Research Applications
Einecs 299-597-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be involved in the development of new pharmaceuticals or therapeutic agents. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of Einecs 299-597-0 involves its interaction with specific molecular targets and pathways within a biological system. These interactions can lead to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Einecs 299-597-0 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include those with similar molecular structures or chemical properties. The uniqueness of this compound lies in its specific chemical composition and the particular applications for which it is used .
Properties
CAS No. |
93893-09-5 |
---|---|
Molecular Formula |
C12H21NO5S |
Molecular Weight |
291.37 g/mol |
IUPAC Name |
2,4-dimethylbenzenesulfonic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H10O3S.C4H11NO2/c1-6-3-4-8(7(2)5-6)12(9,10)11;6-3-1-5-2-4-7/h3-5H,1-2H3,(H,9,10,11);5-7H,1-4H2 |
InChI Key |
QSIBTXTWTSKVEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)C.C(CO)NCCO |
Origin of Product |
United States |
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